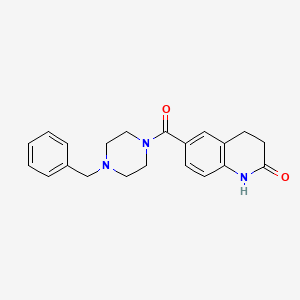








|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8][CH2:7]2)([OH:3])=O.C1CCC(N=C=NC2CCCCC2)CC1.[CH2:30]([N:37]1[CH2:42][CH2:41][NH:40][CH2:39][CH2:38]1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>O1CCOCC1>[CH2:30]([N:37]1[CH2:42][CH2:41][N:40]([C:1]([C:4]2[CH:5]=[C:6]3[C:11](=[CH:12][CH:13]=2)[NH:10][C:9](=[O:14])[CH2:8][CH2:7]3)=[O:3])[CH2:39][CH2:38]1)[C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C=C2CCC(NC2=CC1)=O
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred at 70° C. for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation and ether
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue and crystals
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
After the mother liquor was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in chloroform
|
|
Type
|
WASH
|
|
Details
|
the chloroform solution was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride aqueous solution then dried with anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallized from ethanol
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C=1C=C2CCC(NC2=CC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 330 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |